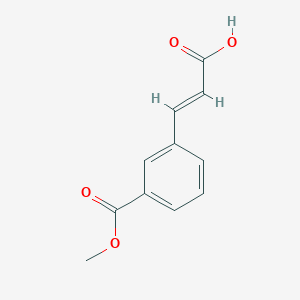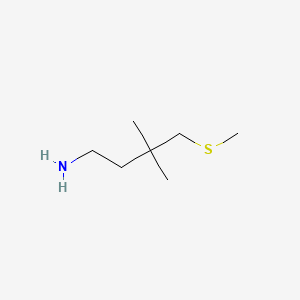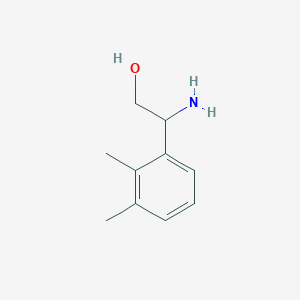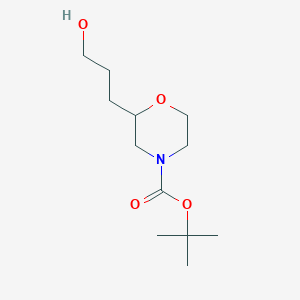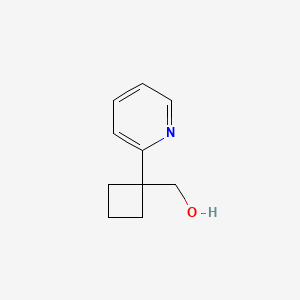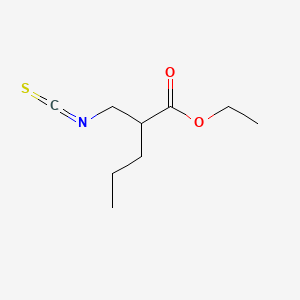
2-(3-Bromophenyl)-2-methylpropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-2-methylpropanal is an organic compound characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a methylpropanal group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2-methylpropanal typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 3-bromotoluene with an appropriate acyl chloride, followed by reduction to yield the desired aldehyde . The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions: 2-(3-Bromophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 2-(3-Bromophenyl)-2-methylpropanoic acid.
Reduction: 2-(3-Bromophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Bromophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes.
類似化合物との比較
2-(4-Bromophenyl)-2-methylpropanal: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenyl)-2-methylpropanal: Similar structure with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-2-methylpropanol: The corresponding alcohol derivative.
Uniqueness: 2-(3-Bromophenyl)-2-methylpropanal is unique due to the specific positioning of the bromine atom and the aldehyde group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted chemical synthesis and research applications.
特性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
2-(3-bromophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H11BrO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
InChIキー |
XVLZFTUUEGICTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=O)C1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


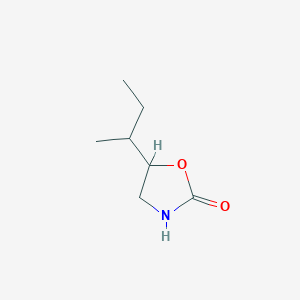
![1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13613923.png)

